12-(t-Boc-amino)-1-dodecanol chemical properties
12-(t-Boc-amino)-1-dodecanol chemical properties
An In-Depth Technical Guide to 12-(t-Boc-amino)-1-dodecanol: Properties, Synthesis, and Applications
Introduction: The Versatile Bifunctional Linker
12-(t-Boc-amino)-1-dodecanol, also known as tert-butyl N-(12-hydroxydodecyl)carbamate, is a bifunctional organic compound of significant interest in chemical synthesis, materials science, and drug development.[1] Its structure is characterized by a long, 12-carbon aliphatic chain, which imparts hydrophobicity and flexibility. At one terminus of this chain is a primary alcohol (-OH) group, and at the other, a primary amine protected by a tert-butyloxycarbonyl (Boc) group.[2] This unique architecture—a hydrophobic spacer flanked by two distinct functional groups with orthogonal reactivity—makes it an invaluable building block or "linker" molecule.
The primary alcohol offers a nucleophilic site for esterification, etherification, or attachment to surfaces, while the Boc-protected amine provides a stable, yet readily deprotectable, nitrogen functionality. The Boc group is renowned in organic synthesis for its stability under a wide range of conditions, including those that are nucleophilic or basic, yet it can be cleanly and efficiently removed under mild acidic conditions.[3][4] This differential reactivity is the cornerstone of its utility, allowing for sequential, controlled modifications at either end of the molecule. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications for professionals in research and development.
Part 1: Core Physicochemical and Structural Properties
Understanding the fundamental properties of 12-(t-Boc-amino)-1-dodecanol is essential for its effective handling, storage, and application in synthetic chemistry. The molecule is typically a white solid at room temperature and should be stored at low temperatures, often around -20°C, to ensure long-term stability.[5]
Structural and Molecular Data
The key structural and physicochemical properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 67341-03-1 | [1][2][5][6] |
| Molecular Formula | C₁₇H₃₅NO₃ | [1][2][5] |
| Molecular Weight | 301.46 g/mol | [1][2] |
| Appearance | White Solid | [5] |
| Canonical SMILES | CC(C)(C)OC(=O)NCCCCCCCCCCCCO | [2][5] |
| InChIKey | HIBZRRWYVBWYBE-UHFFFAOYSA-N | [5] |
| Predicted pKa | 12.94 ± 0.46 | [5] |
| Storage Temperature | -20°C Freezer | [5] |
| Topological Polar Surface Area | 58.6 Ų | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
Part 2: Synthesis and Reactivity
The utility of 12-(t-Boc-amino)-1-dodecanol stems directly from its synthesis and subsequent reactivity. The most common synthetic route involves the protection of the amino group of the precursor, 12-amino-1-dodecanol.
The Chemistry of Boc Protection
The tert-butyloxycarbonyl (Boc) group is one of the most common amine-protecting groups in organic synthesis.[7] Its popularity is due to the ease of both its installation and its removal under conditions that leave many other functional groups intact—a concept known as orthogonal protection.[4]
The protection reaction is typically achieved by treating the parent amine (12-amino-1-dodecanol) with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[4][7] The amine acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butoxide group and carbon dioxide to yield the stable carbamate product.[8] The choice of base and solvent can be tailored to the specific substrate, but the reaction is generally high-yielding and clean.[7]
Caption: Synthetic workflow for Boc protection of 12-amino-1-dodecanol.
Experimental Protocol: Synthesis of 12-(t-Boc-amino)-1-dodecanol
This protocol describes a standard laboratory procedure for the N-Boc protection of 12-amino-1-dodecanol.[7][9]
-
Dissolution: Dissolve 12-amino-1-dodecanol (1.0 eq) in a suitable solvent such as a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Basification: Add a base, such as sodium bicarbonate (NaHCO₃, 2.0 eq) or triethylamine (Et₃N, 1.5 eq), to the solution and stir until it is fully dissolved.
-
Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) either neat or dissolved in a small amount of the reaction solvent.
-
Reaction: Allow the mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, remove the organic solvent under reduced pressure. Dilute the remaining aqueous layer with water and extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 12-(t-Boc-amino)-1-dodecanol.
Reactivity and Deprotection
The key to the utility of this molecule is the selective removal of the Boc group to liberate the primary amine. This is most commonly achieved under mild acidic conditions.[8]
-
Mechanism of Deprotection: Treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, protonates the carbonyl oxygen of the carbamate.[8][10] This facilitates the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the free amine as an ammonium salt.[8] The tert-butyl cation is typically scavenged by the counter-ion or can be trapped by added scavengers to prevent side reactions with other nucleophilic sites on the substrate.[4][11]
-
Orthogonal Reactivity: The hydroxyl group remains unaffected by the acidic conditions used for Boc deprotection, allowing it to be modified either before or after the amine is unmasked. Conversely, reactions targeting the hydroxyl group (e.g., esterification, tosylation) can be performed while the amine remains safely protected.
Part 3: Applications in Research and Development
The bifunctional nature of 12-(t-Boc-amino)-1-dodecanol makes it a valuable intermediate in several advanced applications, particularly where precise molecular assembly is required.[]
Linker in Solid-Phase Peptide Synthesis (SPPS)
In Boc-based SPPS, amino acids are sequentially coupled to a growing peptide chain on a solid resin support.[13][14] While less common than Fmoc-based chemistry today, Boc-SPPS remains advantageous for certain sequences.[14] Molecules like 12-(t-Boc-amino)-1-dodecanol can be used to create specialized linkers. The hydroxyl group can be anchored to the resin, and after deprotection, the terminal amine can initiate peptide synthesis, resulting in a peptide attached to a long, flexible hydrophobic tail.[13]
Surface Modification and Nanoparticle Functionalization
A primary application is in the surface modification of materials and nanoparticles.[15][16] The hydroxyl group can be used to form covalent bonds with surfaces that have complementary functional groups (e.g., carboxylic acids on a polymer, or silanols on silica). Once the linker is anchored, the Boc group is removed, exposing a primary amine on the outer surface. This amine can then be used to attach bioactive molecules such as targeting ligands, drugs, or proteins.[15] This strategy is central to creating "stealth" nanoparticles for drug delivery, where the PEGylated linker helps evade the immune system.[15][16]
Caption: Workflow for surface functionalization using the bifunctional linker.
Synthesis of PROTACs and Other Drug Conjugates
In the development of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs), bifunctional linkers are essential. They connect a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase. The 12-carbon chain of 12-(t-Boc-amino)-1-dodecanol provides a flexible spacer of a defined length, which is a critical parameter for optimizing the efficacy of such molecules.
Part 4: Safety and Handling
While specific hazard data for 12-(t-Boc-amino)-1-dodecanol is limited, it is prudent to handle it with the care afforded to all laboratory chemicals.[5] The parent molecule, 12-amino-1-dodecanol, is classified as causing skin and serious eye irritation.[9] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.[6]
Conclusion
12-(t-Boc-amino)-1-dodecanol is more than just a simple chemical; it is a sophisticated molecular tool that enables precision and control in complex synthetic endeavors. Its value lies in the combination of a long aliphatic spacer with two orthogonally reactive functional groups. This design allows researchers and drug developers to build complex molecular architectures, functionalize surfaces, and create advanced therapeutic and diagnostic agents with high efficiency. A thorough understanding of its properties, reactivity, and handling is paramount to leveraging its full potential in the laboratory and beyond.
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Surface Modification of Lipid-Based Nanoparticles. PubMed, NIH. [Link]
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